molecular formula C19H13F3N6O B5683556 5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5683556
M. Wt: 398.3 g/mol
InChI Key: KKXHHOCPHHKXEZ-UHFFFAOYSA-N
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Description

5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a triazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a pyridine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar compounds to 5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share structural similarities and exhibit comparable biological activities. the presence of the trifluoromethyl group and the specific arrangement of functional groups in this compound contribute to its unique properties and enhanced activity .

Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6O/c1-11-15(17(29)25-14-6-2-5-13(8-14)19(20,21)22)10-28-18(24-11)26-16(27-28)12-4-3-7-23-9-12/h2-10H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXHHOCPHHKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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